C19H20FN3O6

Fluoroquinolone Synthesis Levofloxacin Intermediate Structural Comparison

Levofloxacin Q-Acid (C19H20FN3O6) is the essential chiral carboxylic acid intermediate for the final synthetic step of the broad-spectrum antibiotic levofloxacin. Unlike racemic or analog substitutions that risk failed syntheses and low yields, this (S)-enantiomer ensures streamlined, high-yield API production. It also serves as a designated pharmacopeial impurity standard (Levofloxacin Related Compound B) for QC batch release and stability testing. Procure this compound to guarantee regulatory compliance, analytical accuracy, and reliable scale-up in fluoroquinolone manufacturing and medicinal chemistry research.

Molecular Formula C19H20FN3O6
Molecular Weight 405.4 g/mol
Cat. No. B15174627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H20FN3O6
Molecular FormulaC19H20FN3O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)F)NC3=O)CCC(=O)O
InChIInChI=1S/C19H20FN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1
InChIKeyJQRBUOAKXZQCRJ-IIYOLHEUSA-N
Commercial & Availability
Standard Pack Sizes35 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H20FN3O6 (Levofloxacin Carboxylic Acid) for Pharmaceutical R&D and Intermediate Sourcing


C19H20FN3O6, commonly known as Levofloxacin Carboxylic Acid or Levofloxacin Q-Acid, is a key intermediate in the synthesis of the fluoroquinolone antibiotic levofloxacin . Characterized as a white to off-white crystalline powder, it possesses a molecular weight of 405.4 g/mol and a predicted boiling point of 459.2±45.0 °C [1]. As a member of the fluoroquinolone class, its core structure contains a fluorine atom and a carboxylic acid moiety, which are essential for the antibacterial activity of the final drug substance .

Procurement Risks of C19H20FN3O6: Why Levofloxacin Q-Acid Substitution Is Not Straightforward


Substituting C19H20FN3O6 (Levofloxacin Carboxylic Acid) with a generic fluoroquinolone intermediate is a significant risk due to the critical impact of stereochemistry and functional groups on downstream synthesis and final drug efficacy. This compound is a specific (S)-enantiomer and a carboxylic acid derivative, and its substitution with a racemic mixture or a similar analog can lead to failed synthetic pathways, lower yields, or the production of an inactive or less potent antibiotic . The presence of the carboxylic acid group is essential for its role as an intermediate, and its absence or modification in a substitute would fundamentally alter its reactivity .

C19H20FN3O6 vs. Analogs: A Data-Driven Comparison for Informed Procurement


Structural Differentiation: C19H20FN3O6 (CAS 100986-89-8) vs. Closest Non-Carboxylic Acid Analog

C19H20FN3O6 (Levofloxacin Carboxylic Acid) is a key intermediate for the synthesis of the active pharmaceutical ingredient levofloxacin . Its primary differentiation from a close analog, such as the non-carboxylic acid derivative (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, lies in the presence of the 3-carboxylic acid group which is essential for its specific reactivity in downstream synthetic steps . While the analog also possesses a carboxylic acid, the specific position and the overall molecular structure of C19H20FN3O6 define its unique role as a precursor to levofloxacin.

Fluoroquinolone Synthesis Levofloxacin Intermediate Structural Comparison

Application-Specific Performance: C19H20FN3O6 as a Critical Intermediate for Levofloxacin Synthesis

The primary application of C19H20FN3O6 is as a specific intermediate in the multi-step synthesis of the fluoroquinolone antibiotic levofloxacin . While many fluoroquinolone intermediates exist, this compound is uniquely positioned to be converted into the final active drug. In contrast, a generic intermediate like 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS 112811-57-1) lacks the necessary functional groups for direct conversion and would require additional, less efficient synthetic steps [1].

Levofloxacin Synthesis Antibiotic Intermediate Process Chemistry

Regulatory and Quality Assurance: C19H20FN3O6 vs. Unspecified Fluoroquinolone Intermediates

C19H20FN3O6 is specifically identified as Levofloxacin Related Compound B (or Levofloxacin Q-Acid), a defined impurity and reference standard in pharmacopeial monographs for levofloxacin [1]. This designation provides a clear quality and regulatory framework for its use. In contrast, a generic or unspecified fluoroquinolone intermediate lacks this specific regulatory definition, creating uncertainty in analytical testing, impurity profiling, and regulatory submissions . Procurement of the specified compound ensures compliance with established quality standards.

Pharmaceutical Quality Control Reference Standard Regulatory Compliance

Optimal Use Cases for Procuring C19H20FN3O6 (Levofloxacin Q-Acid)


Levofloxacin Active Pharmaceutical Ingredient (API) Manufacturing

C19H20FN3O6 is the critical precursor for the final synthetic step in the industrial production of levofloxacin, a broad-spectrum fluoroquinolone antibiotic . Procuring this specific intermediate ensures a streamlined, high-yield process for producing the active drug substance, which is used to treat a variety of bacterial infections .

Pharmaceutical Quality Control and Reference Standard Preparation

As a designated impurity (Levofloxacin Related Compound B), C19H20FN3O6 is essential for preparing reference standards and system suitability solutions used in the quality control testing of levofloxacin drug substances and finished products . Its procurement is necessary for labs performing analytical method validation, stability studies, and batch release testing in accordance with regulatory requirements [1].

Research and Development of Novel Fluoroquinolone Derivatives

The core structure of C19H20FN3O6 serves as a valuable scaffold for medicinal chemists engaged in the synthesis and evaluation of new fluoroquinolone analogs . Modifying this intermediate can lead to the discovery of novel compounds with potentially improved antibacterial activity, altered spectrum of action, or reduced resistance profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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